molecular formula C8H4F3NO3 B11760683 2-Nitro-3-(trifluoromethyl)benzaldehyde

2-Nitro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B11760683
M. Wt: 219.12 g/mol
InChI Key: SEJHSGRTEIURNH-UHFFFAOYSA-N
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Description

2-Nitro-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3NO3 and a molecular weight of 219.12 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 2-Nitro-3-(trifluoromethyl)benzaldehyde typically involves nitration and formylation reactions. One common method includes the nitration of 3-(trifluoromethyl)benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Nitro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions include 2-amino-3-(trifluoromethyl)benzaldehyde, 2-nitro-3-(trifluoromethyl)benzoic acid, and substituted benzaldehyde derivatives .

Mechanism of Action

The mechanism of action of 2-Nitro-3-(trifluoromethyl)benzaldehyde is primarily related to its functional groups. The nitro group is electron-withdrawing, which influences the reactivity of the benzaldehyde core. This electron-withdrawing effect makes the compound susceptible to nucleophilic attack, facilitating various substitution reactions .

The trifluoromethyl group also contributes to the compound’s reactivity by increasing the electron density on the benzene ring, making it more reactive towards electrophiles . These combined effects enable the compound to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H4F3NO3

Molecular Weight

219.12 g/mol

IUPAC Name

2-nitro-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)6-3-1-2-5(4-13)7(6)12(14)15/h1-4H

InChI Key

SEJHSGRTEIURNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])C=O

Origin of Product

United States

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